

4-pentadecanol mass spectrum fragmentation pattern

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Compound of Interest

Compound Name: 4-Pentadecanol

CAS No.: 109212-91-1

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Publish Comparison Guide: Mass Spectrometric Identification of **4-Pentadecanol**

Audience: Researchers, Lipidomics Scientists, and Analytical Chemists. Purpose: To provide a definitive technical framework for differentiating **4-pentadecanol** from its positional isomers and establishing its fragmentation identity in native and derivatized forms.

Executive Summary: The Diagnostic Fingerprint

4-Pentadecanol (

, MW 228.4) is a secondary fatty alcohol often utilized as a bioactive lipid standard or pheromone component. In gas chromatography-mass spectrometry (GC-MS), its identification relies on distinguishing it from chemically identical positional isomers (e.g., 2-pentadecanol, 3-pentadecanol).

The Core Differentiator: Unlike primary alcohols which exhibit weak molecular ions and generic alkene series, **4-pentadecanol** displays a highly specific

-cleavage pattern.

- Native Base Peak:m/z 73 (Dominant diagnostic ion).
- TMS-Derivative Base Peak:m/z 145.

This guide compares **4-pentadecanol** against its most common alternatives (isomers) and validates the derivatization workflow to ensure unambiguous identification.

Theoretical Framework: Mechanism of Fragmentation

To interpret the spectrum accurately, one must understand the causality of the ion formation. Electron Ionization (EI) at 70 eV induces fragmentation primarily through

-cleavage adjacent to the hydroxyl group.

Mechanism: -Cleavage Rule

For a secondary alcohol with structure

(where

is the shorter chain and

is the longer chain):

- Ionization removes an electron from the oxygen lone pair.
- The C-C bond adjacent to the oxygen breaks.^{[1][2][3][4]}
- The charge is retained on the oxygen-containing fragment.^[2]
- Stevenson's Rule: The loss of the larger alkyl radical () is kinetically favored, making the ion containing the smaller alkyl group () the base peak.

Applied to **4-Pentadecanol**:

- Structure: Propyl - CH(OH) - Undecyl

- (Small): Propyl (, 43 Da)^[2]
- (Large): Undecyl (, 155 Da)

Pathway A (Dominant): Loss of Undecyl radical ().

Pathway B (Minor): Loss of Propyl radical ().

Comparative Analysis: 4-Pentadecanol vs. Alternatives (Isomers)

The following table provides the quantitative data required to distinguish **4-pentadecanol** from its isomers. Note that while the Molecular Ion (, 228) is often weak or absent in all secondary alcohols due to rapid dehydration (, 210), the Base Peak is the definitive identifier.

Table 1: Diagnostic Ion Comparison (Native Form)

Isomer Alternative	Structure Split (/)	Base Peak (m/z)	Secondary Diagnostic Ion	Mechanism
4-Pentadecanol	Propyl / Undecyl	73	185	Loss of (favored)
2-Pentadecanol	Methyl / Tridecyl	45	213	Loss of
3-Pentadecanol	Ethyl / Dodecyl	59	199	Loss of
5-Pentadecanol	Butyl / Decyl	87	171	Loss of
8-Pentadecanol	Heptyl / Heptyl	129	129	Symmetric cleavage
1-Pentadecanol	Primary Alcohol	31 (or Alkene series)	210 ()	Hydride shift / Dehydration

“

Analyst Note: If you observe a base peak at m/z 45, your sample is likely contaminated with 2-pentadecanol, a common impurity in synthetic pentadecanol batches.

Experimental Protocol: Derivatization for Enhanced Specificity

While native analysis is sufficient for simple mixtures, complex biological matrices (lipidomics) require derivatization to improve volatility, peak shape, and thermal stability. The Trimethylsilyl (TMS) ether derivative is the industry standard alternative to native analysis.

Protocol: TMS Derivatization Workflow

- Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
- Standard: **4-Pentadecanol** (1 mg/mL in Hexane).

Step-by-Step Methodology:

- Aliquot: Transfer 50 μ L of sample into a GC vial insert.
- Dry: Evaporate solvent under a gentle stream of nitrogen (if solvent is not anhydrous).
- React: Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous Pyridine.
- Incubate: Cap and heat at 60°C for 30 minutes.
- Analyze: Inject 1 μ L into GC-MS (Splitless mode).

TMS-4-Pentadecanol Fragmentation Logic

- MW of Derivative:
.
- Cleavage: The TMS group stabilizes the oxygen cation, driving
-cleavage even more strongly than in the native form.
- Diagnostic Shift:
 - Native Base Peak (73)
TMS Base Peak (145).
 - Calculation:
.

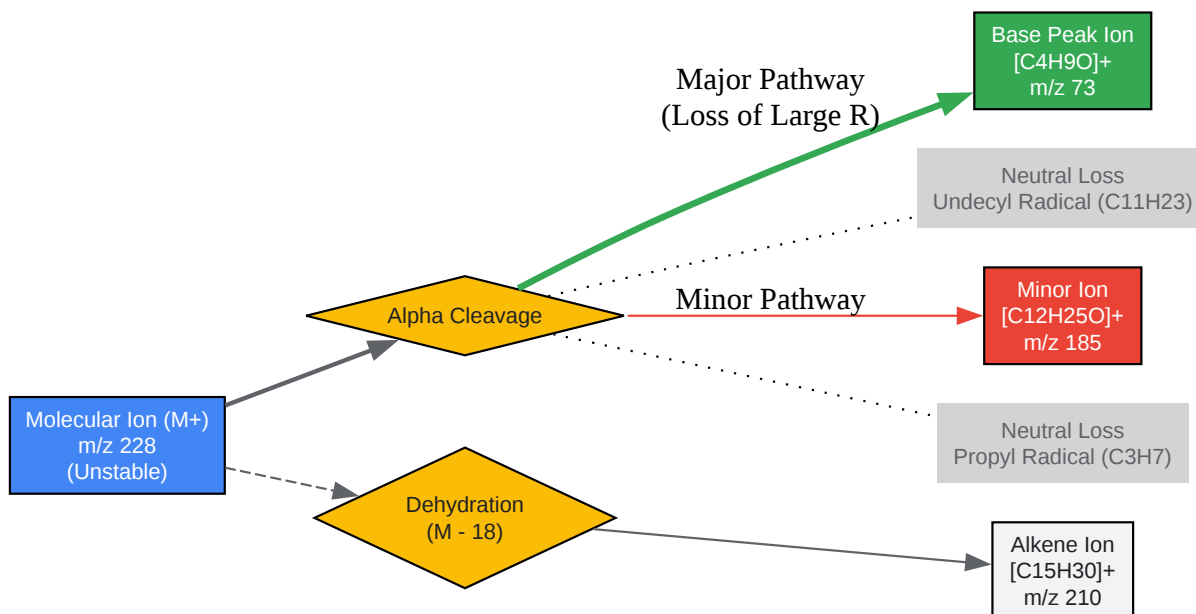
Table 2: Native vs. TMS-Derivative Performance

Feature	Native 4-Pentadecanol	TMS-4-Pentadecanol	Recommendation
Base Peak	m/z 73	m/z 145	TMS is more unique in complex matrices.
Molecular Ion	m/z 228 (Trace/Absent)	m/z 300 (Weak but visible)	TMS provides better MW confirmation.
Peak Tailing	High (due to H-bonding)	Low (Symmetric peak)	Use TMS for quantitation.
Interference	High (overlaps with alkanes)	Low (mass shift moves it away from noise)	Use TMS for trace analysis.

Visualizations of Fragmentation Pathways

The following diagrams illustrate the mechanistic pathways described above.

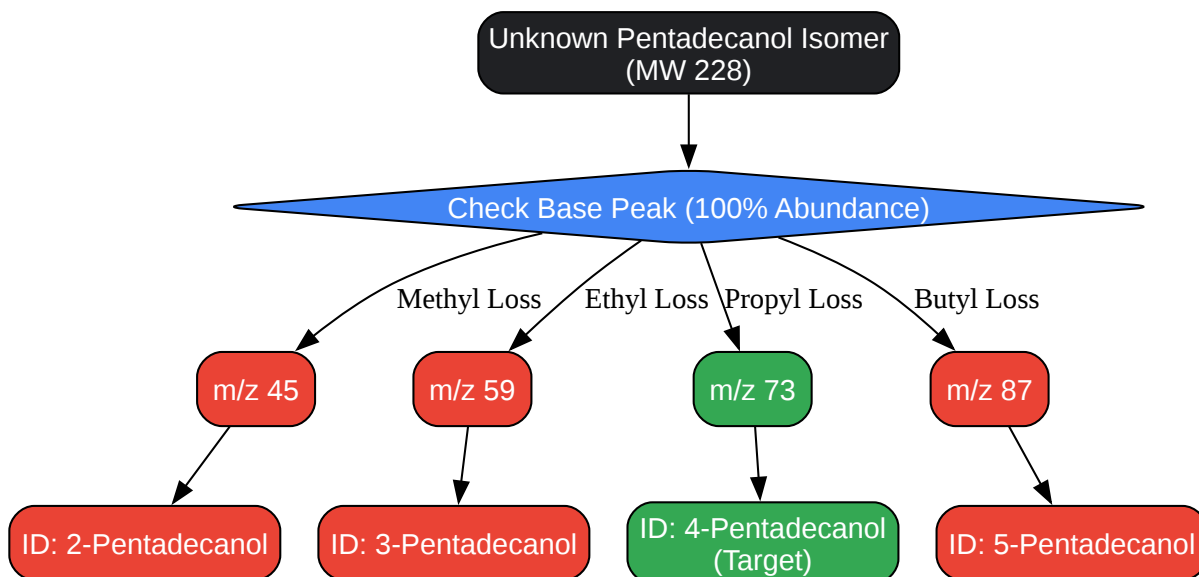
Diagram 1: Native 4-Pentadecanol Fragmentation Pathway



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Caption: Mechanistic pathway showing the competitive alpha-cleavage leading to the diagnostic m/z 73 base peak.

Diagram 2: Isomer Identification Decision Tree



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Caption: Logic flow for rapid identification of pentadecanol positional isomers based on base peak analysis.

References

- NIST Mass Spectrometry Data Center. "2-Pentadecanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2] [\[Link\]](#)
- Sparkman, O. D. "Mass Spectrometry Desk Reference." Global View Publishing, 2000. (Standard reference for Stevenson's Rule and Alpha Cleavage mechanics).
- Harvey, D. "Chapter 12: Mass Spectrometry." Analytical Chemistry 2.1, LibreTexts, 2024. [\[Link\]](#)
- Chemistry Steps. "Alpha-Cleavage in Mass Spectrometry." Organic Chemistry Resources. [\[Link\]](#)

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- [2. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [3. youtube.com \[youtube.com\]](https://youtube.com)
- [4. Mass Spectrometry of Alcohols - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
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